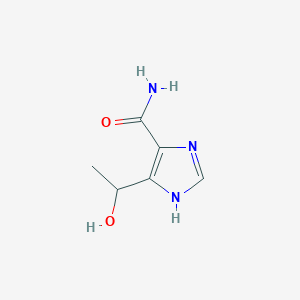
5-(1-hydroxyethyl)-1H-imidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Hydroxyethyl)-1H-imidazole-4-carboxamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazole ring, a hydroxyethyl group, and a carboxamide group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-hydroxyethyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting with the formation of the imidazole ring. One common method is the reaction of ethyl acetoacetate with guanidine, followed by cyclization and subsequent functional group modifications to introduce the hydroxyethyl and carboxamide groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-(1-Hydroxyethyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-(1-hydroxyethyl)-1H-imidazole-4-carboxamide can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its ability to interact with biological targets makes it a valuable tool for understanding cellular processes.
Medicine: In the medical field, this compound may have potential therapeutic applications. Its structural similarity to other biologically active compounds suggests that it could be used in the development of new drugs or as a lead compound for drug discovery.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the synthesis of new products.
Mechanism of Action
The mechanism by which 5-(1-hydroxyethyl)-1H-imidazole-4-carboxamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but the compound's ability to interact with biological molecules is key to its mechanism of action.
Comparison with Similar Compounds
Imidazole-4-carboxamide: A closely related compound without the hydroxyethyl group.
1H-Imidazole-4-carboxylic acid: Another related compound with a carboxylic acid group instead of a carboxamide group.
5-(1-Hydroxyethyl)-1H-imidazole-4-carboxylic acid: A compound with a similar structure but lacking the amide group.
Uniqueness: 5-(1-Hydroxyethyl)-1H-imidazole-4-carboxamide stands out due to its combination of the hydroxyethyl and carboxamide groups, which provide unique chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in scientific research and industry. Its unique structure and reactivity make it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
5-(1-hydroxyethyl)-1H-imidazole-4-carboxamide |
InChI |
InChI=1S/C6H9N3O2/c1-3(10)4-5(6(7)11)9-2-8-4/h2-3,10H,1H3,(H2,7,11)(H,8,9) |
InChI Key |
AJLQUNZIDCYTLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(N=CN1)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


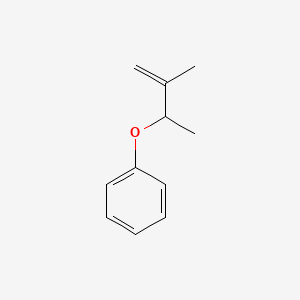
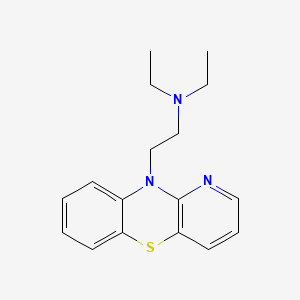
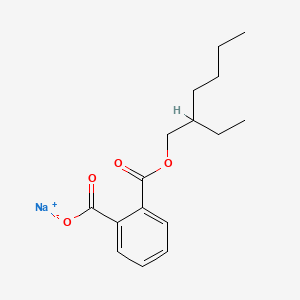
![8-Bromo-1-methyl-1,3,3A,4,5,9B-hexahydro-naphtho[1,2-C]isoxazole-3-carboxylic acid methyl ester](/img/structure/B15349578.png)
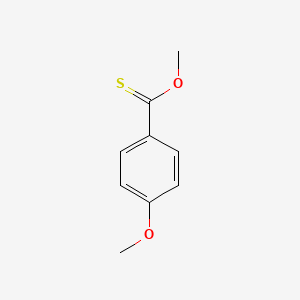
![6-Bromo-1,4,4-trimethyl-1H-benzo[D][1,3]oxazine-2(4H)-thione](/img/structure/B15349600.png)
![N-[4-(aminooxymethyl)pyridin-2-yl]acetamide](/img/structure/B15349605.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-](/img/structure/B15349612.png)
![Bis[(dimethylamino)methyl]phenol](/img/structure/B15349622.png)

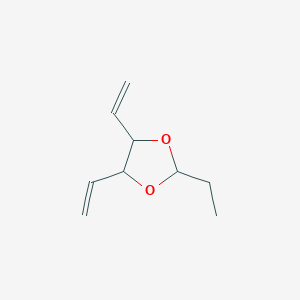
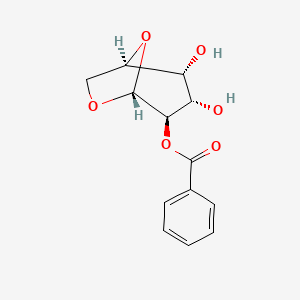
![7,8-Dimethoxy-2-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B15349634.png)
![Propanedinitrile, [(6-methoxy-3-pyridinyl)methyl]-(9CI)](/img/structure/B15349635.png)
